molecular formula C9H17NO B13156917 1-(3-Methylpiperidin-3-yl)propan-1-one

1-(3-Methylpiperidin-3-yl)propan-1-one

Cat. No.: B13156917
M. Wt: 155.24 g/mol
InChI Key: JKZDISJTEMKLIO-UHFFFAOYSA-N
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Description

1-(3-Methylpiperidin-3-yl)propan-1-one is an organic compound with the molecular formula C9H17NO It features a piperidine ring substituted with a methyl group at the 3-position and a propanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylpiperidin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperidine with a suitable propanone derivative. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the piperidine and facilitate nucleophilic substitution.

Another method involves the reductive amination of 3-methylpiperidine with a propanone derivative in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(3-Methylpiperidin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(3-Methylpiperidin-3-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpiperidin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.

    1-(3-Methylpiperidin-3-yl)butan-1-one: Contains a butanone group, leading to different chemical properties and reactivity.

    3-Methylpiperidine: Lacks the propanone group, making it less reactive in certain chemical reactions.

Uniqueness

1-(3-Methylpiperidin-3-yl)propan-1-one is unique due to its specific combination of a piperidine ring and a propanone group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-methylpiperidin-3-yl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-3-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3

InChI Key

JKZDISJTEMKLIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCCNC1)C

Origin of Product

United States

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